
ラメルテオン
概要
説明
作用機序
ラメルテオンは、脳の視交叉上核にあるメラトニンMT1およびMT2受容体に選択的に結合することによって効果を発揮します . これらの受容体は、睡眠覚醒サイクルを制御する概日リズムの調節に関与しています . メラトニンの作用を模倣することで、ラメルテオンは睡眠開始を調節し、睡眠の質を向上させるのに役立ちます . 他の睡眠薬とは異なり、ラメルテオンはGABA受容体と相互作用せず、依存症や副作用のリスクを軽減します .
類似化合物:
メラトニン: ラメルテオンと比較して、半減期が短く、メラトニン受容体に対する選択性が低い天然ホルモンです.
ラメルテオンの独自性: ラメルテオンは、メラトニンMT1およびMT2受容体に対する高い選択性、GABA受容体との相互作用の欠如、依存症のリスクが最小限であるという点でユニークです . これは、他の睡眠薬と比較して、不眠症の治療に安全で標的を絞った選択肢となります .
科学的研究の応用
Treatment of Insomnia
Efficacy and Safety in Chronic Insomnia
Ramelteon has been extensively studied for its effectiveness in treating chronic insomnia. A six-month randomized, placebo-controlled trial demonstrated that ramelteon significantly reduced sleep onset latency compared to placebo, with no evidence of next-day residual effects or withdrawal symptoms upon discontinuation . The study involved 8 mg of ramelteon administered nightly, showing consistent improvements in sleep parameters over time.
Key Findings:
- Reduction in Sleep Latency: Statistically significant reductions were observed at multiple time points (Weeks 1, 1 Month, 3 Months, 5 Months, and 6 Months) compared to baseline and placebo .
- No Next-Morning Residual Effects: Participants reported no significant next-morning drowsiness or cognitive impairment .
- Long-Term Use: Ramelteon was well-tolerated over the six-month period with mild to moderate adverse events .
Prevention of Delirium
Clinical Trials on Delirium Prevention
Recent studies have investigated ramelteon's role in preventing delirium, particularly in elderly patients undergoing acute medical treatments. In a multicenter randomized trial involving patients aged 65 to 89 years, those receiving ramelteon had a significantly lower incidence of delirium compared to those receiving placebo (3% vs. 32%, P = .003) . This suggests that ramelteon may be beneficial in reducing the risk of delirium in vulnerable populations.
Key Findings:
- Lower Risk of Delirium: Ramelteon was associated with a relative risk reduction for delirium development .
- Time to Delirium Onset: Patients on ramelteon experienced a longer time until the onset of delirium compared to the placebo group .
Impact on Cardiac Rhythms
Research on Cardiac Function
Emerging research indicates that ramelteon may also stabilize cardiac rhythms during sleep. A study conducted on rats found that acute administration of ramelteon improved heart rate variability during non-rapid eye movement sleep, suggesting potential cardiovascular benefits associated with its use . This effect may be linked to its action on melatonin receptors, which play a role in regulating circadian rhythms.
Key Findings:
- Stabilization of Heart Rate Variability: Ramelteon treatment resulted in decreased heart rate variability during non-REM sleep bouts .
- Potential Cardiovascular Benefits: The stabilization effect could indicate broader implications for cardiac health during sleep periods .
Summary Table of Ramelteon's Applications
Application | Study Type | Key Findings |
---|---|---|
Treatment of Insomnia | Randomized Controlled Trial | Significant reduction in sleep latency; no residual effects |
Prevention of Delirium | Multicenter Randomized Trial | Lower incidence of delirium (3% vs. 32%); longer time to onset |
Impact on Cardiac Rhythms | Animal Study | Improved heart rate variability during non-REM sleep |
生化学分析
Biochemical Properties
Ramelteon interacts with MT1 and MT2 melatonin receptors . It is metabolized in the body to four main metabolites, M-I, M-II, M-III, and M-IV . M-II has an affinity to MT1 and MT2 of about one-tenth of the parent compound, but its concentration in the circulation exceeds that of Ramelteon by more than an order of magnitude .
Cellular Effects
Ramelteon is effective in decreasing latency to persistent sleep and increasing total sleep time . Its primary action in sleep promotion is not a generalized gamma-aminobutyric (GABA)-ergic central nervous system depression, but rather it acts as a melatonergic agonist in the suprachiasmatic nucleus (and at other central nervous system sites), from where downstream processes, including GABA-ergic effects, are controlled via the hypothalamic sleep switch .
Molecular Mechanism
Ramelteon exerts its effects at the molecular level through binding interactions with MT1 and MT2 melatonin receptors . It acts as a melatonergic agonist in the suprachiasmatic nucleus and other central nervous system sites .
Temporal Effects in Laboratory Settings
Ramelteon’s half-life is longer than that of melatonin This suggests that it has a longer duration of action and could potentially have long-term effects on cellular function
Dosage Effects in Animal Models
Ramelteon has been shown to be effective in decreasing latency to persistent sleep and increasing total sleep time in freely moving monkeys
Metabolic Pathways
Ramelteon is metabolized in the body to four main metabolites, M-I, M-II, M-III, and M-IV
準備方法
合成経路と反応条件: ラメルテオンの合成は、キーとなる中間体である(S)-N-[2-(1,6,7,8-テトラヒドロ-2H-インデノ[5,4-b]フラン-8-イル)エチル]プロピオンアミドの調製から始まり、いくつかの工程を伴います . この中間体は、BINAP-ルテニウム錯体を用いて、2-(1,2,6,7-テトラヒドロ-8H-インデノ[5,4-b]フラン-8-イリデン)エチルアミンを触媒的不斉水素化することによって得られます . 最終工程では、アルカリ性条件下で、この中間体をプロピオニルクロリドと反応させると、ラメルテオンが得られます .
工業的生産方法: ラメルテオンの工業的生産は、同様の合成経路に従いますが、大規模製造向けに最適化されています。 このプロセスには、高純度試薬の使用と厳しい反応条件が含まれており、ラメルテオンを高エナンチオマー過剰率と純度で生産することが保証されています .
化学反応の分析
反応の種類: ラメルテオンは、酸化、還元、置換など、さまざまな化学反応を起こします .
一般的な試薬と条件:
酸化: ラメルテオンは、酸性条件下で過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化できます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを用いて行うことができます。
主要な生成物: これらの反応から生成される主な生成物は、ラメルテオンのさまざまな誘導体であり、さらなる薬理学的研究に使用できます .
4. 科学研究への応用
ラメルテオンは、幅広い科学研究への応用があります:
化学: メラトニン受容体アゴニストとその相互作用を研究するためのモデル化合物として使用されます。
生物学: 概日リズムと睡眠覚醒サイクルへの影響について調査されています。
類似化合物との比較
Uniqueness of Ramelteon: Ramelteon is unique in its high selectivity for melatonin MT1 and MT2 receptors, its lack of interaction with GABA receptors, and its minimal risk of dependence . This makes it a safer and more targeted option for the treatment of insomnia compared to other sleep medications .
生物活性
Ramelteon is a synthetic compound that functions as a selective agonist for melatonin receptors, specifically MT1 and MT2. It is primarily used for the treatment of insomnia and has garnered attention for its unique mechanism of action, pharmacokinetics, and safety profile. This article explores the biological activity of Ramelteon, highlighting its efficacy, safety, and potential therapeutic applications based on diverse research findings.
Ramelteon mimics the natural hormone melatonin, which regulates circadian rhythms and sleep-wake cycles. It binds with high affinity to the MT1 and MT2 receptors located in the suprachiasmatic nucleus (SCN) of the brain, effectively inhibiting neuronal firing that promotes wakefulness. This action facilitates sleep onset by attenuating arousal signals . Unlike traditional benzodiazepines, Ramelteon does not exhibit significant affinity for GABA receptors, which contributes to its favorable side effect profile .
Pharmacokinetics
Ramelteon's pharmacokinetic properties include:
- Half-life : Approximately 1-2 hours for the parent compound; however, its active metabolite M-II has a longer half-life of about 5 hours, enhancing its sleep-promoting effects .
- Bioavailability : The drug is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1-2 hours .
- Metabolism : Primarily metabolized by the liver via cytochrome P450 enzymes (CYP1A2 and CYP2C19), leading to various metabolites with differing potencies .
Efficacy in Clinical Trials
Numerous clinical studies have evaluated Ramelteon's efficacy in treating insomnia and other sleep disorders. Key findings include:
- Chronic Insomnia : A randomized controlled trial demonstrated that Ramelteon significantly reduced sleep latency compared to placebo over a six-month period (40 minutes reduction vs. 30 minutes in placebo) with no next-morning residual effects or withdrawal symptoms .
Study Duration | Ramelteon Group (Latency Reduction) | Placebo Group (Latency Reduction) |
---|---|---|
6 months | 40 minutes | 30 minutes |
- Delirium Prevention : In older adults in intensive care settings, Ramelteon reduced the incidence of delirium (24% vs. 46.5% in placebo) and shortened its duration significantly .
Case Studies
Several case studies highlight the versatility of Ramelteon beyond insomnia treatment:
- Rapid Eye Movement Sleep Behavior Disorder (RBD) : A case series indicated that patients taking Ramelteon showed improvement in RBD symptoms and a decrease in REM sleep without atonia (RWA) .
- ICU Length of Stay : A study involving critically ill patients suggested that Ramelteon administration was associated with a shorter ICU stay (4.56 days vs. 5.86 days in placebo) and reduced delirium duration .
Safety Profile
Ramelteon's safety profile is notable for its low incidence of adverse effects:
特性
IUPAC Name |
N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXDSYKOBKBWJQ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045951 | |
Record name | Ramelteon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ramelteon | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015115 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.64e-02 g/L | |
Record name | Ramelteon | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015115 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ramelteon is a melatonin receptor agonist with both high affinity for melatonin MT1 and MT2 receptors, and lower selectivity for the MT3 receptor. Melatonin production is concurrent with nocturnal sleep, meaning that an increase in melatonin levels is related to the onset of self-reported sleepiness and an increase in sleep propensity. MT1 receptors are believed to be responsible for regulation of sleepiness and facilitation of sleep onset, and MT2 receptors are believed to mediate phase-shifting effects of melatonin on the circadian rhythm. While MT1 and MT2 receptors are associated with the sleep-wake cycle, MT3 has a completely different profile, and therefore is not likely to be involved in the sleep-wake cycle. Remelteon has no appreciable affinity for the gamma-aminobutyric acid (GABA) receptor complex or receptors that bind neuropeptides, cytokines, serotonin, dopamine, norepinephrine, acetylcholine, or opiates., Ramelteon is a melatonin receptor agonist with both high affinity for melatonin MT1 and MT2 receptors and selectivity over the MT3 receptor. Ramelteon demonstrates full agonist activity in vitro in cells expressing human MT1 or MT2 receptors. The activity of ramelteon at the MT1 and MT2 receptors is believed to contribute to its sleep-promoting properties, as these receptors, acted upon by endogenous melatonin, are thought to be involved in the maintenance of the circadian rhythm underlying the normal sleep-wake cycle. Ramelteon has no appreciable affinity for the GABA receptor complex or for receptors that bind neuropeptides, cytokines, serotonin, dopamine, noradrenaline, acetylcholine, and opiates. Ramelteon also does not interfere with the activity of a number of selected enzymes in a standard panel. The major metabolite of ramelteon, M-II, is active and has approximately one tenth and one fifth the binding affinity of the parent molecule for the human MT1 and MT2 receptors, respectively, and is 17- to 25-fold less potent than ramelteon in in vitro functional assays. Although the potency of M-II at MT1 and MT2 receptors is lower than the parent drug, M-II circulates at higher concentrations than the parent producing 20- to 100-fold greater mean systemic exposure when compared to ramelteon. M-II has weak affinity for the serotonin 5-HT2B receptor, but no appreciable affinity for other receptors or enzymes. Similar to ramelteon, M-II does not interfere with the activity of a number of endogenous enzymes. All other known metabolites of ramelteon are inactive | |
Record name | Ramelteon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00980 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ramelteon | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7787 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ethyl acetate | |
CAS No. |
196597-26-9 | |
Record name | Ramelteon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=196597-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ramelteon [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196597269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ramelteon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00980 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ramelteon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl] propionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl] propionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RAMELTEON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/901AS54I69 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ramelteon | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7787 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ramelteon | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015115 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
113-115 °C | |
Record name | Ramelteon | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7787 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。